

Health and Safety Hazards of 1,1-Dichloropropane Exposure: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dichloropropane

Cat. No.: B1633073

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Disclaimer: This document provides a technical overview of the known and potential health and safety hazards associated with **1,1-Dichloropropane**. It is intended for researchers, scientists, and drug development professionals. A significant portion of the detailed toxicological information presented herein is extrapolated from studies on structurally related compounds, such as **1,1-dichloroethene** and **1,2-dichloropropane**, due to the limited availability of specific data for **1,1-Dichloropropane**. This approach is taken to provide a comprehensive hazard profile, but it should be noted that toxicological properties can vary significantly between isomers.

Executive Summary

1,1-Dichloropropane is a chlorinated aliphatic hydrocarbon used as a solvent.[1] While specific toxicological data for this compound is sparse, information from structurally similar haloalkanes suggests potential for significant health hazards. Acute exposure can cause central nervous system (CNS) depression and irritation to the eyes and respiratory tract.[2] The primary concerns for repeated or significant exposure, inferred from related compounds, are hepatotoxicity and nephrotoxicity. The mechanism of toxicity is believed to involve metabolic activation by cytochrome P450 enzymes to reactive intermediates, which can deplete cellular glutathione stores and lead to oxidative stress and cell death. Due to limited data, a definitive No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL) for chronic exposure to **1,1-Dichloropropane** has not been established. Carcinogenicity is suspected but not confirmed.[3] Strict adherence to safety protocols,



including the use of personal protective equipment and adequate ventilation, is essential when handling this chemical.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of **1,1-Dichloropropane** is fundamental to its safe handling and use in a laboratory setting.

Property	Value	Reference
Chemical Formula	C ₃ H ₆ Cl ₂	[1]
Molecular Weight	112.98 g/mol	[1]
CAS Number	78-99-9	[1]
Appearance	Colorless liquid	[1]
Odor	Sweet, characteristic odor	[1]
Boiling Point	88 °C (190.6 °F)	[4][5]
Melting Point	-83.56 °C (estimate)	[4]
Flash Point	7.22 °C (45.0 °F)	[6]
Density	1.13 g/mL at 25 °C	[4]
Vapor Pressure	68.3 mmHg at 20 °C	[1]
Water Solubility	2,700 mg/L at 20 °C	[1]
LogP (Octanol/Water Partition Coeff.)	2.3 (calculated)	[1]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Direct studies on the toxicokinetics of **1,1-Dichloropropane** are not readily available. The following information is largely inferred from studies on related chlorinated alkanes like **1,2-** dichloropropane and **1,1-dichloroethene**.



- Absorption: Like other small, volatile haloalkanes, 1,1-Dichloropropane is expected to be
 rapidly and readily absorbed following inhalation and oral exposure.[7] Dermal absorption is
 also likely to occur.
- Distribution: Following absorption, it is anticipated to be widely distributed throughout the body, with potentially higher concentrations in tissues with high lipid content and in organs with high blood flow, such as the liver and kidneys.[7][8]
- Metabolism: The metabolism of 1,1-Dichloropropane is hypothesized to be a critical step in its toxicity, proceeding via two primary pathways common to haloalkanes:
 - Oxidative Metabolism: This pathway is mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP2E1, which is known to metabolize other short-chain chlorinated alkanes.[5][9] Oxidation is expected to produce reactive, electrophilic metabolites such as chloro-aldehydes or epoxides.
 - Conjugation: These reactive metabolites can then be conjugated with endogenous glutathione (GSH) in a detoxification reaction, catalyzed by glutathione S-transferases (GSTs).[6][10] The resulting GSH conjugates are typically more water-soluble and can be further metabolized to mercapturic acids for excretion.[11] However, this process can deplete cellular GSH stores. In some cases, as seen with 1,1-dichloropropene, GSH conjugation can lead to bioactivation, forming a more toxic metabolite.[12]
- Excretion: The water-soluble metabolites are primarily excreted in the urine.[7] A portion of the unmetabolized parent compound may also be eliminated via exhaled air.[8]

Mechanism of Toxicity

The toxicity of **1,1-Dichloropropane** is likely triggered by its metabolic activation. The general mechanism for haloalkane-induced cellular injury, particularly in the liver, provides a strong model.

- Metabolic Activation: Cytochrome P450 enzymes metabolize 1,1-Dichloropropane into reactive electrophilic intermediates.[13]
- Glutathione Depletion: These reactive metabolites are detoxified by conjugation with glutathione. High levels of exposure can overwhelm this pathway, leading to a significant



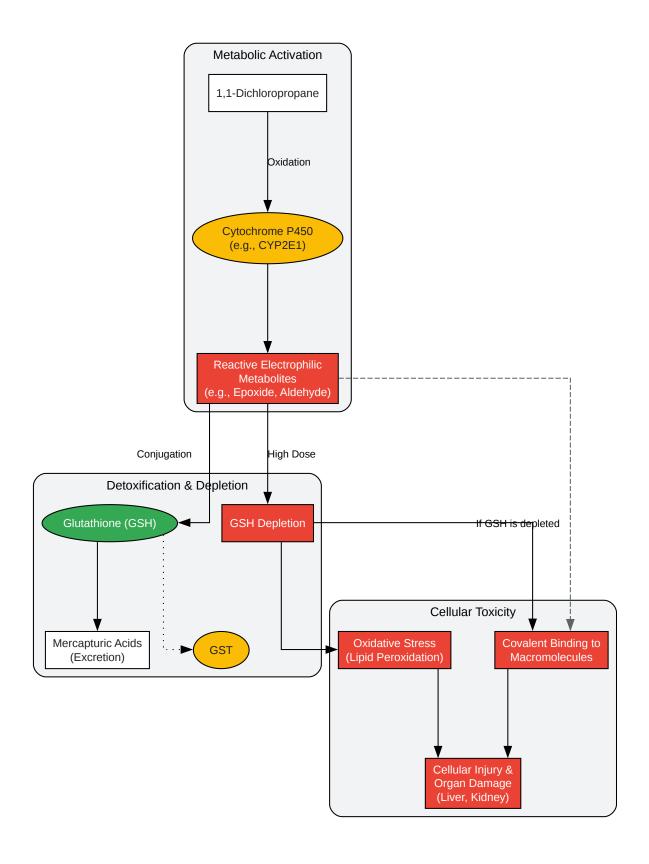




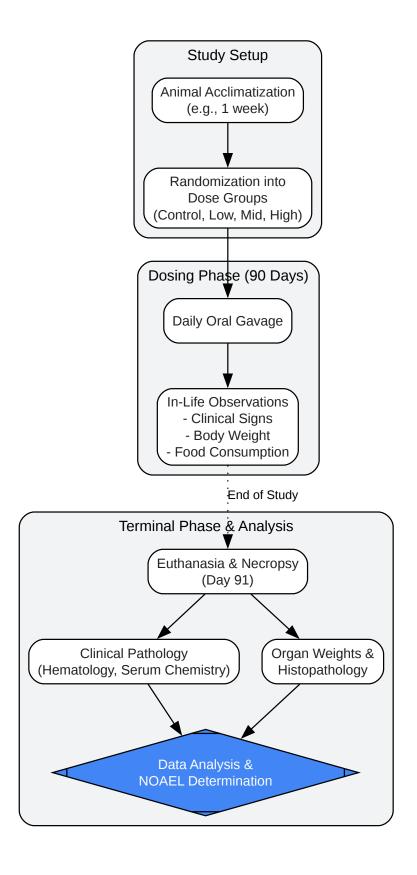
depletion of cellular GSH stores.[10][14]

- Cellular Damage: Once GSH is depleted, the reactive metabolites are free to bind covalently to cellular macromolecules, including proteins, lipids, and DNA. This can disrupt enzyme function and cellular homeostasis.[13]
- Oxidative Stress: The reactive metabolites can also initiate lipid peroxidation, a chain reaction that damages cellular membranes, leading to increased permeability and loss of ionic gradients.[13]
- Cell Death: The culmination of these events—disrupted cellular function, membrane damage, and loss of calcium homeostasis—can lead to necrotic or apoptotic cell death, manifesting as organ damage, particularly in the liver (hepatotoxicity) and kidneys (nephrotoxicity).[4][8]









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